molecular formula C11H15N3S B2756701 N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine CAS No. 930447-23-7

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2756701
CAS No.: 930447-23-7
M. Wt: 221.32
InChI Key: JMCGWPFCJWLUEQ-UHFFFAOYSA-N
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Description

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom and a pyrrole ring with three methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrrole and a thioamide, the reaction can proceed through cyclization to form the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1,3-thiazol-2-amine: Lacks the pyrrole ring and additional methyl groups.

    N-methyl-1,3-thiazol-2-amine: Similar structure but without the pyrrole ring.

    1,2,5-trimethyl-1H-pyrrole-3-amine: Contains the pyrrole ring but lacks the thiazole moiety.

Uniqueness

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is unique due to its combined thiazole and pyrrole structures, along with multiple methyl substitutions. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-methyl-4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-7-5-9(8(2)14(7)4)10-6-15-11(12-3)13-10/h5-6H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCGWPFCJWLUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C2=CSC(=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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